molecular formula C3ClF3N2S B1601754 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 53645-98-0

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B1601754
CAS No.: 53645-98-0
M. Wt: 188.56 g/mol
InChI Key: JXKUSPGMGMPURG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For 2-Chloro-5-(trifluoromethyl)aniline, the molecular formula is C7H5ClF3N . For 2-Chloro-5-(trifluoromethyl)phenol, the molecular formula is C7H4ClF3O .


Physical and Chemical Properties Analysis

For 2-Chloro-5-(trifluoromethyl)aniline, the refractive index is 1.499 (lit.) and the density is 1.428 g/mL at 25 °C (lit.) . For 2-Chloro-5-(trifluoromethyl)phenol, the refractive index is 1.4965-1.5015 @ 20°C .

Scientific Research Applications

Corrosion Inhibition

2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives have been studied for their potential as corrosion inhibitors. In a study by Bentiss et al. (2007), certain 1,3,4-thiadiazoles showed significant inhibition properties for the corrosion of mild steel in hydrochloric acid solutions. These compounds' inhibition efficiencies were correlated with quantum chemical parameters, demonstrating their potential in industrial applications for corrosion protection (Bentiss et al., 2007).

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole moiety, such as this compound, have shown promising antimicrobial properties. Swamy et al. (2006) synthesized derivatives of 1,3,4-thiadiazole and found that certain compounds exhibited significant inhibition against bacterial and fungal strains, highlighting their potential in pharmaceutical applications (Swamy et al., 2006).

Anticancer Activity

Research by Gomha et al. (2017) on thiazole and 1,3,4-thiadiazole derivatives, including those similar to this compound, indicated potent anticancer activities. The study evaluated these compounds against Hepatocellular carcinoma cell lines, suggesting their potential use in cancer treatment (Gomha et al., 2017).

Fungicidal Applications

A study on 1,3,4-thiadiazole derivatives by Chen et al. (2000) demonstrated their fungicidal activity against Rhizoctonia solani, a major rice disease in China. This research suggests the utility of these compounds in agriculture for controlling fungal diseases in crops (Chen et al., 2000).

Safety and Hazards

2-Chloro-5-(trifluoromethyl)aniline is considered hazardous. It’s a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF3N2S/c4-2-9-8-1(10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKUSPGMGMPURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531774
Record name 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53645-98-0
Record name 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-trifluoromethyl-[1,3,4]thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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